3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused bicyclic scaffold combining triazole and pyrimidinone moieties. Its structure features a 3-fluorophenyl substituent at position 3 and a 2-fluorobenzyl group at position 6 (Figure 1). The electron-withdrawing fluorine atoms enhance metabolic stability and influence π-π stacking interactions in biological systems.
Properties
IUPAC Name |
3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5O/c18-12-5-3-6-13(8-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-4-1-2-7-14(11)19/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEHKPZOQPTJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-fluorobenzylamine with 2-fluorobenzaldehyde can form an intermediate, which is then subjected to cyclization with triazole derivatives to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of fluorine atoms can make the compound susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where reagents like halogens or nitrating agents are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s fluorinated structure can be useful in studying enzyme interactions and receptor binding.
Industry: Used in the development of materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may inhibit specific enzymes by forming strong hydrogen bonds or van der Waals interactions, thereby modulating biochemical processes.
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : The 3-fluorophenyl group in the target compound may improve target binding compared to 4-fluorophenyl analogs (e.g., ) due to altered dipole interactions .
- Benzyl Substituents: 2-Fluorobenzyl (target) vs.
- Planarity: All analogs maintain coplanar triazolopyrimidinone cores (max deviation <0.03 Å), critical for π-stacking in enzyme active sites .
Pharmacological Potential
While direct data for the target compound are lacking, analogs suggest:
Biological Activity
The compound 3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolo-pyrimidine class of compounds, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 376.347 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is known to influence its biological properties.
Antimicrobial Activity
Recent studies have shown that triazolo-pyrimidines exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to the target compound have demonstrated potent antibacterial effects against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For example, derivatives of triazolo[1,5-a]pyrimidines have shown minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against these pathogens .
- Antifungal Activity : Triazolo derivatives have also been reported to possess antifungal properties against species like Candida albicans and Aspergillus fumigatus, with MIC values significantly lower than traditional antifungal agents .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Research on related triazolo-pyrimidines indicates:
- Inhibition of Cancer Cell Proliferation : Some analogs have been found to inhibit the growth of cancer cell lines in vitro, with IC50 values indicating effective cytotoxicity. For example, certain derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cell lines .
Enzyme Inhibition
Triazolo-pyrimidines are also recognized for their ability to inhibit various enzymes:
- RNA-dependent DNA Polymerase Inhibition : Certain compounds within this class have shown promising results as inhibitors of RNA-dependent DNA polymerase (RDDP), which is crucial in viral replication processes . The most potent compounds demonstrated IC50 values as low as 0.41 µM.
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidines can be significantly influenced by structural modifications. Key observations include:
- Fluorination : The presence of fluorine atoms in the phenyl rings enhances lipophilicity and can improve binding affinity to biological targets.
- Substituent Variations : Modifications at specific positions on the triazole or pyrimidine rings can lead to enhanced potency against specific biological targets .
Case Studies
- Antibacterial Study : A series of triazolo-pyrimidine derivatives were synthesized and screened for antibacterial activity. The most active compound exhibited an MIC of 0.25 µg/mL against MRSA, outperforming conventional antibiotics .
- Anticancer Evaluation : A derivative was tested against various cancer cell lines and showed selective cytotoxicity towards breast cancer cells with an IC50 value of 5 µM, indicating its potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
